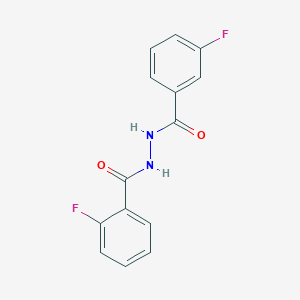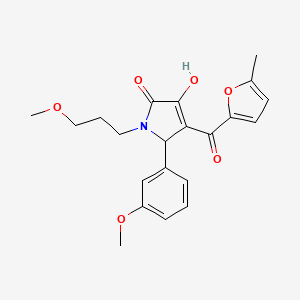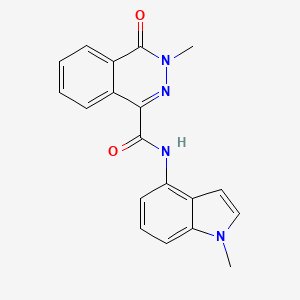
3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a thiophene ring, and a chloro-methoxyphenyl group.
Preparation Methods
The synthesis of 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple stepsCommon reagents used in these reactions include lithium trimethylsilylamide and ethanol/HCl for de-protection steps . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common conditions for these reactions include specific temperatures, solvents, and catalysts to ensure the desired products are formed efficiently.
Scientific Research Applications
3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed to interfere with cell cycle regulation and protein expression .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives and thiophene-containing molecules. Compared to these, 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:
- 4-methoxyphenyl derivatives
- 3-chloro-4-methoxyphenyl derivatives
- Thiophene-containing quinazolines
Properties
Molecular Formula |
C21H16ClN3O3S |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H16ClN3O3S/c1-28-19-7-5-14(10-17(19)22)25-12-24-18-9-13(4-6-16(18)21(25)27)20(26)23-11-15-3-2-8-29-15/h2-10,12H,11H2,1H3,(H,23,26) |
InChI Key |
BBBHWLGTKUFECZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CS4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B12168508.png)
![1-(4-methylbenzyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12168514.png)
![4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B12168522.png)

![N-(2-(benzo[c][1,2,5]thiadiazol-5-ylamino)-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B12168529.png)
![N-[3-(2,4-dimethylphenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12168532.png)
![N-(3-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12168534.png)
![ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12168536.png)

![[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12168551.png)
![N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12168566.png)
![2-acetyl-3-amino-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B12168573.png)

